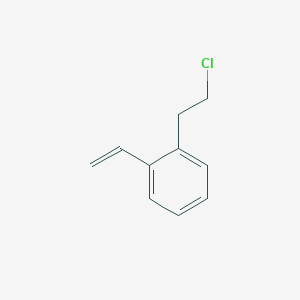![molecular formula C9H17NO6 B14367792 2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid CAS No. 93289-36-2](/img/structure/B14367792.png)
2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a butanedioic acid backbone with a bis(2-hydroxyethyl)amino group attached to it. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid typically involves the reaction of ethylene oxide with methylamine at elevated temperatures and pressures. The reaction is carried out at temperatures ranging from 100°C to 170°C and pressures from 0.588 MPa to 9.8066 MPa . The product is then purified through distillation and rectification to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bis(2-hydroxyethyl)amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The compound’s effects are mediated through these interactions, which can modulate various biochemical pathways.
類似化合物との比較
Similar Compounds
2-{[Bis(2-methyloxyethyl)amino]acetic acid, methyl ester: Similar structure but with methyloxyethyl groups instead of hydroxyethyl groups.
3-[Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid: Contains a sulfonic acid group instead of a butanedioic acid backbone.
Uniqueness
2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
特性
CAS番号 |
93289-36-2 |
|---|---|
分子式 |
C9H17NO6 |
分子量 |
235.23 g/mol |
IUPAC名 |
2-[[bis(2-hydroxyethyl)amino]methyl]butanedioic acid |
InChI |
InChI=1S/C9H17NO6/c11-3-1-10(2-4-12)6-7(9(15)16)5-8(13)14/h7,11-12H,1-6H2,(H,13,14)(H,15,16) |
InChIキー |
CPANHLIITJEXGQ-UHFFFAOYSA-N |
正規SMILES |
C(CO)N(CCO)CC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
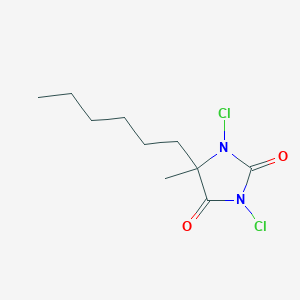
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
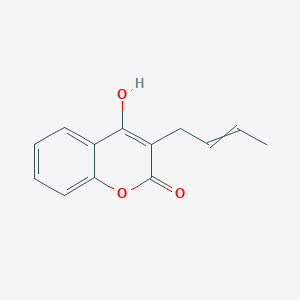
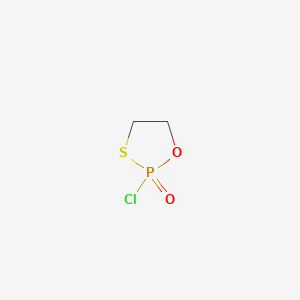

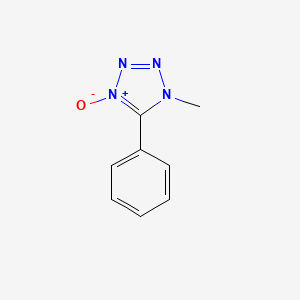
![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
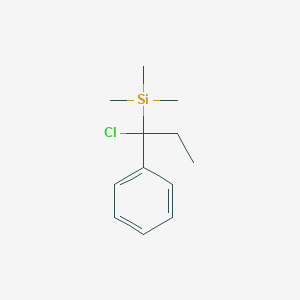
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
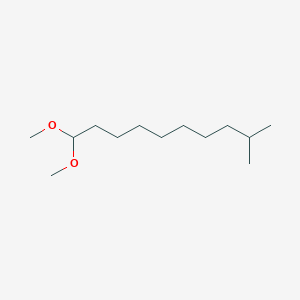
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)
